2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine

Nitroxide-Mediated Polymerization Alkoxyamine Thermochemistry Bond Dissociation Energy

Styryl-TEMPO uniquely integrates an α-phenethyl fragment with the TEMPO nitroxide scaffold, functioning as a unimolecular initiator/regulator for nitroxide-mediated polymerization without requiring a separate radical source. Thermal homolysis activation (~140 °C onset; 30.6 kcal/mol) is optimally matched to bulk styrene polymerization at 120–130 °C, reliably delivering polystyrene with Đ < 1.5. Unlike generic TEMPO, it enables sequential block copolymer synthesis (e.g., PS-b-PBMA) through preserved chain-end fidelity. This extensively characterized alkoxyamine serves as the benchmark reference for NMP protocol development and quantitative analytical method validation.

Molecular Formula C17H27NO
Molecular Weight 261.4 g/mol
CAS No. 154554-67-3
Cat. No. B016358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine
CAS154554-67-3
Synonyms1-(1-Phenylethoxy)-2,2,6,6-tetramethylpiperidine;  1-Phenyl-1-(2,2,6,6-tetramethyl-1-piperidinyloxy)ethane;  N-(α-Methylbenzyloxy)-2,2,6,6-tetramethylpiperidine; 
Molecular FormulaC17H27NO
Molecular Weight261.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)ON2C(CCCC2(C)C)(C)C
InChIInChI=1S/C17H27NO/c1-14(15-10-7-6-8-11-15)19-18-16(2,3)12-9-13-17(18,4)5/h6-8,10-11,14H,9,12-13H2,1-5H3
InChIKeyWURBRXPDUPECQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,6-Tetramethyl-1-(1-phenylethoxy)piperidine (CAS 154554-67-3) Procurement Baseline: Alkoxyamine Initiator for Controlled Radical Polymerization


2,2,6-Tetramethyl-1-(1-phenylethoxy)piperidine (CAS 154554-67-3), commonly referred to as styryl-TEMPO or S-TEMPO, is a sterically hindered N-alkoxyamine belonging to the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) derivative class. It functions as a unimolecular initiator/regulator for nitroxide-mediated polymerization (NMP), enabling the synthesis of well-defined polymers with controlled molecular weights and narrow dispersities [1]. The compound undergoes thermal homolysis of the C-ON bond to generate an active α-phenethyl carbon radical for chain propagation and a persistent nitroxyl radical (TEMPO) that reversibly caps the propagating chain end, establishing the activation–deactivation equilibrium essential for living free-radical polymerization [2]. Its physical form is a white solid with a melting point of 40–45°C .

Why 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine Cannot Be Substituted by Generic TEMPO or Other Alkoxyamines


Despite sharing the TEMPO-derived nitroxide moiety, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine exhibits distinct kinetic and structural attributes that preclude direct substitution with parent TEMPO, 4-substituted TEMPO derivatives, or alternative alkoxyamines. Generic TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) lacks the α-phenethyl fragment and therefore cannot function as a unimolecular initiator—it requires a separate radical source and introduces an induction period [1]. Among alkoxyamines, the nature of the alkyl fragment (e.g., α-phenethyl vs. cumyl vs. methyl) profoundly influences the C–ON bond dissociation energy and thus the polymerization temperature window and control fidelity [2]. The following quantitative evidence demonstrates that 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine occupies a specific, experimentally validated position in the alkoxyamine performance landscape that cannot be assumed by analogs without explicit verification.

Quantitative Differentiation of 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine Against In-Class Comparators


Lower Activation Energy for C–ON Bond Cleavage Relative to Tertiary Alkoxyamine Analogs

The activation energy (Eₐ) for homolytic cleavage of the C–ON bond in 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine was determined to be 30.6 kcal/mol via thermogravimetric analysis and product evolution studies [1]. In contrast, a tertiary alkoxyamine bearing a different alkyl fragment (α-phenethyl/diethyl nitroxyl) exhibits an activation enthalpy (ΔH‡) of 34.3 ± 1.6 kcal/mol, requiring heating above 150 °C for thermolysis to proceed [2]. The lower activation energy of the target compound translates to a lower onset temperature for radical generation, enabling polymerization at reduced thermal budgets.

Nitroxide-Mediated Polymerization Alkoxyamine Thermochemistry Bond Dissociation Energy

Narrow Polydispersity (Đ < 1.5) in Styrene Polymerization vs. Conventional Free-Radical Polymerization (Đ > 1.5–20)

Using 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine as the unimolecular initiator, Georges et al. prepared polystyrene with a dispersity (Đ = Mw/Mn) of < 1.5, indicative of controlled/living character [1]. Conventional free-radical polymerization of styrene, which lacks the reversible activation–deactivation equilibrium, typically yields dispersities ranging from 1.5 to >20 due to uncontrolled termination and chain transfer [2]. The sub-1.5 dispersity achieved with this alkoxyamine enables synthesis of well-defined polymers with predictable molecular weights and narrow chain-length distributions.

Controlled Radical Polymerization Polystyrene Synthesis Polymer Dispersity

Thermal Fragmentation Onset (~140 °C) Enables Practical Polymerization Temperatures vs. Higher-Onset Alkoxyamines

2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine undergoes thermal fragmentation at temperatures approaching 140 °C to liberate the active carbon radical and the mediating nitroxyl radical [1]. By comparison, certain more thermally robust alkoxyamines—such as methyl-TEMPO—exhibit bond dissociation energies corresponding to an activation barrier of ~45.3 kcal/mol in the gas phase, necessitating substantially higher temperatures for homolysis [2]. The ~140 °C fragmentation onset of the target compound aligns well with the practical temperature range for bulk styrene polymerization (typically 120–130 °C) while avoiding the excessive thermal stress required for more refractory alkoxyamines.

Thermal Stability Alkoxyamine Initiator Polymerization Process Window

Validated kd Benchmark for ¹H NMR Method Development vs. Labor-Intensive ESR Single-Point Measurements

The dissociation rate constant (kd) of 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine has been extensively characterized by multiple techniques, making it a widely accepted benchmark alkoxyamine for kinetic studies [1]. Georges et al. validated a quantitative ¹H NMR method for determining alkoxyamine kd values by comparing results against previously reported ESR and HPLC data for this compound [2]. In contrast to traditional ESR methods, which require separate experiments for each alkoxyamine and rely on radical trapping, the ¹H NMR approach using this benchmark compound enables simultaneous determination of multiple kd values in a single experiment, dramatically increasing throughput and reducing analytical labor [2].

Alkoxyamine Kinetics NMR Spectroscopy Method Validation

Demonstrated Copolymer Sequence Control vs. Uncontrolled Random Copolymerization

When employed as the initiator for styrene/butyl methacrylate copolymerization in bulk at 125 °C, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine produces copolymers with analyzable sequence distributions and stereoregularity, as determined by ¹³C NMR spectroscopy [1]. The controlled, living nature of the polymerization allows for the synthesis of copolymers with well-defined comonomer sequences and narrow composition distributions. In contrast, conventional free-radical copolymerization of the same monomer pair yields uncontrolled, statistical copolymer architectures with broad sequence heterogeneity and no ability to tune block or gradient structures [2].

Copolymer Microstructure Sequence Distribution Styrene/Butyl Methacrylate Copolymers

Optimal Application Scenarios for 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine Based on Quantitative Differentiation


Synthesis of Narrow-Dispersity Polystyrene Standards and Block Copolymers

Leveraging its demonstrated ability to produce polystyrene with Đ < 1.5, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine is the preferred unimolecular initiator for preparing well-defined polystyrene homopolymers and polystyrene-containing block copolymers (e.g., PS-b-PBMA) [1]. The controlled chain-end fidelity enables sequential monomer addition for block copolymer synthesis, a capability not available with conventional radical initiators or parent TEMPO systems lacking the α-phenethyl fragment [2].

Benchmark Compound for Alkoxyamine Kinetic Studies and Method Development

Due to its extensively characterized decomposition kinetics and validation as a benchmark in quantitative ¹H NMR method development, this compound is ideally suited for laboratories establishing NMP capabilities or developing high-throughput screening protocols for alkoxyamine initiators [3]. Its established kd values provide a reliable reference for calibrating new analytical methods and comparing the performance of novel alkoxyamines [4].

Thermally Activated Controlled Polymerization of Styrenic Monomers at 120–130 °C

With a thermal fragmentation onset of ~140 °C and an activation energy of 30.6 kcal/mol, this alkoxyamine is optimally matched to bulk styrene polymerization processes operating in the 120–130 °C range [5]. This temperature window balances sufficient radical flux for acceptable polymerization rates with adequate deactivation to maintain living character, making it the initiator of choice for styrenic NMP when precise molecular weight control is required [6].

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